2-Allyl-1,3-dioxoisoindoline-5-carboxylic acid

Physicochemical profiling Drug discovery Ionization

2-Allyl-1,3-dioxoisoindoline-5-carboxylic acid (CAS 41441‑42‑3; N‑allyltrimellitimide) belongs to the 1,3‑dioxoisoindoline (phthalimide‑succinimide) class bearing a 5‑position carboxylic acid group and an N‑allyl substituent. The compound (C12H9NO4, MW 231.2) is a versatile heterocyclic scaffold employed as a building block in medicinal chemistry, polymer science, and materials research.

Molecular Formula C12H9NO4
Molecular Weight 231.2 g/mol
CAS No. 41441-42-3
Cat. No. B1335957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Allyl-1,3-dioxoisoindoline-5-carboxylic acid
CAS41441-42-3
Molecular FormulaC12H9NO4
Molecular Weight231.2 g/mol
Structural Identifiers
SMILESC=CCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)O
InChIInChI=1S/C12H9NO4/c1-2-5-13-10(14)8-4-3-7(12(16)17)6-9(8)11(13)15/h2-4,6H,1,5H2,(H,16,17)
InChIKeyWVOXIWJWBBJKCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Allyl-1,3-dioxoisoindoline-5-carboxylic acid (CAS 41441-42-3) — Compound Class & Core Identity for Sourcing Decisions


2-Allyl-1,3-dioxoisoindoline-5-carboxylic acid (CAS 41441‑42‑3; N‑allyltrimellitimide) belongs to the 1,3‑dioxoisoindoline (phthalimide‑succinimide) class bearing a 5‑position carboxylic acid group and an N‑allyl substituent . The compound (C12H9NO4, MW 231.2) is a versatile heterocyclic scaffold employed as a building block in medicinal chemistry, polymer science, and materials research . Its structure combines the rigidity of the dioxoisoindoline core with a reactive allyl handle and a polar carboxyl group, offering distinct synthetic handles that differentiate it from N‑methyl, N‑phenyl or N‑H analogs.

Why N-Allyl Isoindoline Carboxylic Acid Analogs Cannot Be Automatically Interchanged with 2-Allyl-1,3-dioxoisoindoline-5-carboxylic Acid (CAS 41441-42-3) in Research Procurement


Even within the narrow subclass of 5‑carboxy‑1,3‑dioxoisoindolines, the N‑substituent fundamentally dictates the compound’s physicochemical profile, reactivity, and downstream applicability, making generic substitution high‑risk . The N‑allyl group introduces a terminal olefin that enables post‑functionalization through thiol‑ene click chemistry, radical polymerization, or transition‑metal‑catalyzed cross‑coupling—capabilities not offered by N‑methyl or N‑phenyl counterparts [1]. Moreover, the allyl substituent alters the pKa and lipophilicity (LogP) relative to N‑H or saturated N‑alkyl analogs, which affects solubility, chromatographic behavior, and binding interactions in biochemical assays . These differences directly impact yield, purity, and reproducibility in synthetic and screening workflows, underscoring the need for compound‑specific procurement.

Quantitative Differentiation Evidence for 2-Allyl-1,3-dioxoisoindoline-5-carboxylic acid (CAS 41441-42-3) Versus Closest Analogs


Predicted pKa (Carboxylic Acid) of 2-Allyl vs. 2-Methyl Analog — Impact on Ionization State in Physiological Buffers

The 2‑allyl‑1,3‑dioxoisoindoline‑5‑carboxylic acid exhibits a predicted pKa of 3.36 ± 0.20 for the 5‑COOH group, compared to a predicted pKa of ~3.70 for the analogous 2‑methyl derivative . The lower pKa of the allyl compound reflects the electron‑withdrawing character of the allyl substituent through the imide nitrogen, shifting the carboxylic acid equilibrium. Under screening conditions at pH 7.4, this difference yields approximately 99.99% ionization for the allyl derivative versus 99.97% for the methyl derivative; while both are largely deprotonated, the subtle shift can influence solubility, protein binding, and passive membrane permeability in biochemical assays.

Physicochemical profiling Drug discovery Ionization

LogP Difference — Allyl Enhances Lipophilicity vs. N-H Analog, Affecting Chromatographic Retention and Membrane Partitioning

The predicted LogP for 2‑allyl‑1,3‑dioxoisoindoline‑5‑carboxylic acid is 1.10 , whereas the corresponding N‑H parent (1,3‑dioxoisoindoline‑5‑carboxylic acid, CAS 20262‑55‑9) has a predicted LogP of approximately 0.35 . This 0.75 LogP unit increase translates to a roughly 5.6‑fold higher octanol/water partition coefficient for the allyl compound. The distinct lipophilicity profile directly affects reversed‑phase HPLC retention times and can influence passive membrane permeability in cellular assays.

Lipophilicity ADME Chromatography

Molecular Weight Distinction — Allyl (MW 231.2) Provides a Clear Mass Difference from Common N-Substituted Analogs for LC‑MS Identity Confirmation

The molecular weight of 2‑allyl‑1,3‑dioxoisoindoline‑5‑carboxylic acid (C12H9NO4) is 231.20 g/mol, which differs by +26 Da from the N‑methyl analog (C10H7NO4, MW 205.17) and by +36 Da from the N‑phenyl analog (C15H9NO4, MW 267.24) . This unambiguous mass distinction enables straightforward identity confirmation by LC‑MS or HRMS, reducing the risk of mix‑ups between structurally similar building blocks during high‑throughput library synthesis.

LC-MS quality control Identity verification Building block sourcing

Allyl Handle Enables Thiol–Ene Click Chemistry — A Synthetic Capability Absent in N‑Methyl and N‑Phenyl Counterparts

The terminal alkene of the N‑allyl group allows efficient thiol–ene radical addition, a transformation not accessible with N‑methyl or N‑phenyl analogs that lack unsaturated side chains [1]. This reactivity has been exploited in the synthesis of polyallyl compounds containing 4‑oxycarbonylphthalimido units for polymer applications; the allyl compound serves as both monomer and cross‑linkable unit [2]. In direct contrast, the N‑methyl analog can only undergo substitution at the nitrogen under forcing conditions, while the N‑phenyl analog is essentially inert to addition chemistry at the aromatic ring under mild conditions.

Click chemistry Bioconjugation Polymer functionalization

Predicted Boiling Point Distinction — Allyl Derivative (437 °C) vs. Methyl Analog (398 °C) Guides Thermal Processing Windows

The predicted boiling point of 2‑allyl‑1,3‑dioxoisoindoline‑5‑carboxylic acid is 437.0 ± 38.0 °C, compared to a predicted boiling point of approximately 398 °C for the 2‑methyl analog . This ~39 °C elevation provides a broader thermal window for solvent removal or melt processing in polymer and materials applications. Note that both values are in silico predictions and should be used for comparative guidance rather than as absolute process parameters.

Thermal stability Purification Material science

Supplier‑Declared Purity and Availability: 95‑98% vs. Typical 95% for 2‑Methyl Analog — Impact on Direct‑Use Feasibility Without Further Purification

Multiple reputable suppliers (AKSci, MolCore, Leyan) offer 2‑allyl‑1,3‑dioxoisoindoline‑5‑carboxylic acid at 95–98% purity, whereas the 2‑methyl analog is more commonly listed at 95% . The availability of the allyl compound at ≥97% purity from certain vendors reduces the need for pre‑use purification in parallel synthesis or screening workflows, translating to time and cost savings.

Purity specification Procurement Quality assurance

Optimal Application Scenarios for 2-Allyl-1,3-dioxoisoindoline-5-carboxylic acid (CAS 41441-42-3) Rooted in Verifiable Evidence


Medicinal Chemistry Library Synthesis Requiring Diverse N‑Substitution with Post‑Functionalization Capability

When building a compound library around the 1,3‑dioxoisoindoline‑5‑carboxylic acid scaffold for screening against targets such as COX, PDE4, TNF‑α, or T‑type calcium channels [1], the allyl compound provides a critical advantage over N‑methyl or N‑phenyl analogs. Its terminal alkene enables late‑stage diversification via thiol–ene click chemistry [2], allowing exploration of chemical space that is inaccessible with saturated or aromatic N‑substituents. The 5‑carboxylic acid group also serves as a handle for amide or ester formation to generate carboxamide derivatives, a privileged motif in T‑type calcium channel blocker design [3]. Procurement of the allyl variant thus unlocks a broader synthetic pathway compared to alternatives.

Polymer and Materials Chemistry — Synthesis of Cross‑Linkable Polyimides and Poly(ester‑imide)s

The allyl group of 2‑allyl‑1,3‑dioxoisoindoline‑5‑carboxylic acid makes it a suitable monomer for unsaturated polyamides and poly(ester‑imide)s, where the alkene participates in radical polymerization or thermal cross‑linking [2]. The compound has been used as the 5‑carbonyl chloride derivative in polycondensation reactions with triols to form polyimides [4]. The N‑methyl or N‑phenyl analogs lack this cross‑linking capability, limiting their utility to linear, non‑functionalizable polymers. For materials scientists seeking to incorporate reactive unsaturation into polymer backbones, the allyl compound is the appropriate choice.

Development of Carbonic Anhydrase Inhibitors with Tailored Isoform Selectivity

Recent work on 1,3‑dioxoisoindolin‑5‑carboxylate‑based carbonic anhydrase inhibitors demonstrates that the nature of the N‑substituent and the tail extension attached via the 5‑carboxylate group profoundly influence isoform selectivity (e.g., hCA IX vs. hCA XII) [5]. The allyl compound’s carboxylic acid group allows direct conjugation to benzenesulfonamide‑triazole tails via ester linkages, while the allyl group provides an additional site for diversification. Compounds in this series achieved KI values as low as 9.22 nM against hCA XII, outperforming the reference drug acetazolamide (KI 338.90 nM) [5]. Sourcing the allyl variant ensures compatibility with established SAR pathways in this therapeutic area.

Solid‑Phase Peptide Synthesis and Resin‑Bound Chemistry

The 5‑carboxylic acid group of 2‑allyl‑1,3‑dioxoisoindoline‑5‑carboxylic acid enables direct loading onto Merrifield‑type or Wang resins for solid‑phase synthesis [6]. The allyl handle remains orthogonal to standard Fmoc/t‑Bu deprotection conditions and can be removed via Pd(0)‑catalyzed allyl transfer if desired, or retained for on‑resin functionalization. The 2‑methyl or 2‑phenyl analogs do not offer this orthogonal reactivity dimension. For laboratories building peptide–phthalimide conjugates or performing solid‑phase organic synthesis, the allyl compound’s dual‑handle architecture (COOH for attachment, allyl for orthogonal chemistry) provides significant workflow flexibility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Allyl-1,3-dioxoisoindoline-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.